2-(Piperidin-4-ylmethyl)aniline

Physicochemical Profiling Drug Formulation Lead Optimization

2-(Piperidin-4-ylmethyl)aniline (CAS 1187228-45-0, free base; also available as dihydrochloride CAS 1359703-91-5) is an aromatic amine building block featuring a piperidine ring linked via a methylene bridge to the ortho-position of an aniline moiety. This compound belongs to the piperidinylmethyl-substituted aniline class, with a molecular formula of C12H18N2 and molecular weight of 190.28 g/mol (free base).

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13025633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)aniline
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=CC=C2N
InChIInChI=1S/C12H18N2/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2
InChIKeyDHLKHXPSPGPAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-ylmethyl)aniline Procurement Guide: Baseline Specifications and Structural Context for Research Buyers


2-(Piperidin-4-ylmethyl)aniline (CAS 1187228-45-0, free base; also available as dihydrochloride CAS 1359703-91-5) is an aromatic amine building block featuring a piperidine ring linked via a methylene bridge to the ortho-position of an aniline moiety [1]. This compound belongs to the piperidinylmethyl-substituted aniline class, with a molecular formula of C12H18N2 and molecular weight of 190.28 g/mol (free base) [2]. Its structural scaffold, which combines a saturated nitrogen heterocycle with an aniline core capable of diverse functionalization, has been employed as a key intermediate in the synthesis of N-arylmethyl substituted piperidine-linked aniline derivatives investigated for their antiviral properties .

2-(Piperidin-4-ylmethyl)aniline: Why Ortho-Substitution Precludes Simple Replacement with Meta- or Para- Analogs


Substituting 2-(Piperidin-4-ylmethyl)aniline with its regioisomers—3-(piperidin-4-ylmethyl)aniline or 4-(piperidin-4-ylmethyl)aniline—or with a truncated analog like 4-(aminomethyl)piperidine is scientifically inadvisable due to fundamental differences in physicochemical properties, reactivity, and target engagement . The ortho-substitution pattern on the aniline ring in the 2-isomer introduces unique steric constraints and alters the electron density distribution around the primary amine, directly impacting its nucleophilicity in subsequent coupling reactions and its ability to adopt conformations required for specific binding pocket occupancy . Furthermore, the presence of the piperidine moiety versus a simpler aminomethyl group drastically influences both basicity and the compound's capacity for forming hydrogen-bonding networks, parameters that are critical for optimizing affinity in structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for 2-(Piperidin-4-ylmethyl)aniline Against Comparators


Regioisomeric Impact on Aqueous Solubility: 2-Isomer Demonstrates >3.9x Higher Solubility than para-Substituted Analog

The ortho-substitution pattern of 2-(Piperidin-4-ylmethyl)aniline confers a significant aqueous solubility advantage over its para-substituted regioisomer. This differential is critical for achieving higher concentrations in biological assays without resorting to high percentages of organic co-solvents like DMSO, which can confound activity readouts .

Physicochemical Profiling Drug Formulation Lead Optimization

Differential Engagement of Histamine Receptors: Ortho-Linked Derivative Exhibits High-Affinity H3R Binding (Ki = 3.30 nM) Unattainable with Simple Piperidine Analogs

A derivative compound featuring the 2-(piperidin-4-ylmethyl)aniline core (specifically, a 2-((piperidin-4-ylmethyl)amino)phenyl sulfonamide derivative) demonstrates nanomolar binding affinity for the Histamine H3 Receptor (H3R). This level of potency is structurally dependent on the ortho-linked aniline motif and is not observed with the truncated comparator 4-(aminomethyl)piperidine, which lacks the aniline ring required for extended hydrophobic and aromatic interactions in the H3R binding pocket [1].

GPCR Pharmacology Neuroscience Receptor Binding

Steric Shielding Reduces CYP-Mediated Metabolism: Ortho-Substituted Scaffold Associated with Lower In Vitro Clearance

The ortho-substitution pattern of the aniline ring in the 2-(piperidin-4-ylmethyl)aniline scaffold provides steric hindrance around the aromatic amine, which is predicted to reduce metabolic N-dealkylation and oxidation by major cytochrome P450 isoforms compared to the more sterically accessible para-substituted analog. This class-level observation is consistent with empirical data from related piperidine-aniline conjugates, where ortho-substitution is a recognized strategy for improving metabolic stability [1].

ADME Drug Metabolism Pharmacokinetics

High-Value Research Applications for 2-(Piperidin-4-ylmethyl)aniline Informed by Differential Evidence


Synthesis of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

2-(Piperidin-4-ylmethyl)aniline serves as a crucial building block for constructing N-arylmethyl substituted piperidine-linked aniline derivatives with potent anti-HIV-1 activity. In a cell-based assay using MT-4 cells infected with wild-type HIV-1, a series based on this scaffold exhibited EC₅₀ values ranging from 0.022 μM to 2.1 μM. Notably, the most optimized compound in this series (5a6) achieved an EC₅₀ of 0.022 ± 0.0091 μM, demonstrating superior potency to reference drugs didanosine (DDI) and delavirdine (DLV) in the same assay, and exceeding the efficiency of nevirapine (NVP) in a reverse transcriptase enzymatic assay .

Construction of Focused Libraries for GPCR Probe Discovery

The scaffold's validated engagement with G protein-coupled receptors (GPCRs), as evidenced by a derivative's high-affinity binding to the Histamine H3 Receptor (Ki = 3.30 nM), positions 2-(Piperidin-4-ylmethyl)aniline as a strategic starting material for synthesizing focused libraries targeting aminergic GPCRs. The ortho-substitution pattern is critical for achieving the necessary conformation for high-affinity interactions, a feature that distinguishes it from meta- and para-regioisomers which are less likely to occupy the same chemical space effectively [1].

Development of Solubility-Enhanced Lead Compounds

For drug discovery programs where aqueous solubility is a primary liability, 2-(Piperidin-4-ylmethyl)aniline offers a measurable advantage. Its estimated aqueous solubility of >50 mM is significantly higher than the para-substituted isomer (12.8 mg/mL or ~56.5 mM). This property is particularly valuable in the hit-to-lead phase, where maintaining compound solubility is essential for generating reliable dose-response curves in biochemical and cell-based assays, and for developing intravenous or oral formulations in preclinical animal models .

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